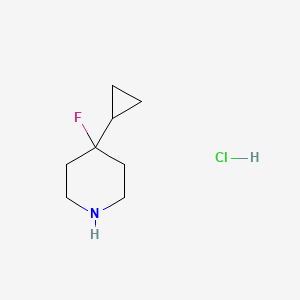

4-Cyclopropyl-4-fluoropiperidine hydrochloride

Description

4-Cyclopropyl-4-fluoropiperidine hydrochloride is a piperidine derivative characterized by a cyclopropyl group and a fluorine atom substituted at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility. The cyclopropyl group confers conformational rigidity, while the fluorine atom may modulate electronic properties and metabolic stability, common strategies in drug design .

Properties

IUPAC Name |

4-cyclopropyl-4-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FN.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHXXISOKTWLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCNCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

- Piperidine or substituted piperidine derivatives

- Cyclopropylamine or cyclopropylmethyl reagents

- Fluorinating agents (e.g., selective fluorination reagents or fluorinated precursors)

- Acid for salt formation (hydrogen chloride gas or hydrochloric acid solution)

Stepwise Synthesis Outline

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1. Selective Fluorination | Introduction of fluorine atom at the 4-position of piperidine | Controlled temperature (often 0–5 °C to 70 °C), use of specific fluorinating agents | Ensures regioselectivity and avoids over-fluorination |

| 2. Cyclopropyl Substitution | Reaction of fluorinated piperidine intermediate with cyclopropylamine or cyclopropylmethyl derivatives | Typically carried out in solvents like methanol or THF, under stirring, temperature control | May involve nucleophilic substitution or reductive amination |

| 3. Reduction and Purification | Reduction of intermediate nitro or acetylated compounds to amines if necessary | Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation | Ensures formation of the piperidine ring with desired substituents |

| 4. Hydrochloride Salt Formation | Treatment of the free base with HCl gas or aqueous HCl | Room temperature, stirring for several hours | Enhances compound stability and solubility for pharmaceutical use |

Representative Synthesis Example

A patent procedure for related N-cyclopropyl-4-fluoroaniline derivatives, which can be adapted for 4-cyclopropyl-4-fluoropiperidine, involves the following:

- Heating a mixture containing the fluorinated precursor and cyclopropylamine to about 70 °C for 40 minutes.

- Cooling to 0–5 °C and slow addition of methanol over 60 minutes, maintaining temperature below 20 °C.

- Subsequent addition of saturated sodium bicarbonate and sodium hydroxide solutions, followed by extraction with dichloromethane.

- Drying and evaporation under reduced pressure to isolate the product as a crystalline solid.

- Final conversion to hydrochloride salt by treatment with hydrochloric acid solution.

Reaction Conditions and Yields

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–70 °C | Controls reaction rate and selectivity |

| Solvent | Methanol, THF, Dichloromethane | Influences solubility and extraction efficiency |

| Reaction Time | 30 min to several hours | Ensures completion of substitution and reduction steps |

| Yield | 70–90% (depending on step) | High yields achievable with optimized conditions |

Research Findings and Optimization

- The selective substitution of fluorine at the 4-position is critical for obtaining the target compound without side reactions.

- Use of cyclopropylamine under controlled conditions allows for selective cyclopropylation.

- Reduction steps using lithium aluminum hydride or catalytic hydrogenation effectively convert intermediates to the desired amine.

- Formation of the hydrochloride salt improves the compound’s physicochemical properties, facilitating handling and further application in research.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction can lead to different functionalized piperidines.

Scientific Research Applications

4-Cyclopropyl-4-fluoropiperidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as its role in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. The cyclopropyl group can also contribute to the compound’s rigidity and overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

The table below compares key attributes of 4-cyclopropyl-4-fluoropiperidine hydrochloride with structurally related piperidine hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Purity (if available) |

|---|---|---|---|---|

| 4-Cyclopropyl-4-fluoropiperidine HCl* | C₈H₁₃ClFN | ~193.65 (calc.) | Cyclopropyl, fluorine | Not reported |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy | Not reported |

| 4-(3-Methoxyphenyl)piperidine HCl | C₁₂H₁₈ClNO | 227.73 | 3-Methoxyphenyl | Not reported |

| 4-Fluoro-4-piperidinecarboxylic Acid HCl | C₆H₁₁ClFNO₂ | 191.61 | Fluorine, carboxylic acid | 95% |

| Tapentadol HCl | C₁₄H₂₂ClNO₂ | 291.79 | Benzoid ring, methyl groups | Not reported |

*Estimated molecular weight based on formula.

Key Observations:

- Size and Complexity : The diphenylmethoxy derivative (303.83 g/mol) is significantly bulkier than 4-cyclopropyl-4-fluoropiperidine HCl (~193.65 g/mol), likely affecting membrane permeability and target interactions .

- Polarity : The carboxylic acid group in 4-fluoro-4-piperidinecarboxylic acid HCl increases hydrophilicity compared to the cyclopropyl-fluorine variant, which is more lipophilic .

Pharmacological and Toxicological Profiles

While specific data for 4-cyclopropyl-4-fluoropiperidine HCl are absent, insights can be drawn from analogs:

- Tapentadol HCl: A µ-opioid receptor agonist and norepinephrine reuptake inhibitor, highlighting the versatility of piperidine scaffolds in CNS-targeting drugs .

- Ropinirole HCl : A dopamine agonist for Parkinson’s disease, demonstrating the role of substituents (e.g., indole rings) in receptor specificity .

Biological Activity

4-Cyclopropyl-4-fluoropiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the available literature on its biological activity, including synthesis, pharmacological effects, and safety profiles.

Synthesis

The synthesis of this compound typically involves the modification of piperidine derivatives. Various synthetic routes have been explored to enhance the compound's efficacy and bioavailability. For instance, the introduction of fluorine at the 4-position has been shown to improve receptor binding affinity and metabolic stability .

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-cyclopropyl-4-fluoropiperidine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from piperidone structures have shown enhanced cytotoxicity against HeLa (cervical cancer) cells with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| HCT116 | 8.2 | Topoisomerase IIα inhibition |

| MCF7 | 9.0 | Cell cycle arrest |

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in DNA replication, leading to apoptosis in cancer cells .

Neuropharmacological Effects

In neuropharmacology, this compound has been investigated for its potential as a histamine H3 receptor antagonist. Antagonism at this receptor has been linked to increased wakefulness and cognitive enhancement, making it a candidate for treating sleep disorders and cognitive deficits .

| Parameter | Effect |

|---|---|

| Wakefulness | Increased |

| Acetylcholine Levels | Elevated in frontal cortex |

| Cognitive Performance | Enhanced in behavioral models |

Preclinical studies have indicated that derivatives of this compound do not exhibit significant cardiovascular toxicity, which is crucial for their therapeutic application .

Safety Profile

The safety profile of this compound has been evaluated in various animal models. In rodent studies, doses up to 250 mg/kg did not result in adverse effects, suggesting a favorable safety margin for further clinical development .

Summary of Toxicological Findings

| Animal Model | Dose (mg/kg) | Findings |

|---|---|---|

| Rats | 250 | No adverse effects observed |

| Dogs | 75 | Well tolerated |

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-4-fluoropiperidine hydrochloride, and what purification methods are recommended?

The compound is typically synthesized via nucleophilic fluorination of a piperidine precursor or through cyclopropane ring formation on a fluorinated piperidine scaffold. For example:

- Fluorination : A halogen-exchange reaction using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

- Cyclopropanation : Cyclopropane groups can be introduced via [2+1] cycloaddition using diazomethane derivatives or Simmons–Smith reagents .

Purification : Column chromatography (silica gel, eluting with MeOH/CH₂Cl₂) or recrystallization from ethanol/water mixtures is commonly used. Purity should be verified via HPLC (>98%) and NMR .

Q. How should researchers characterize the structural and chemical identity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination (δ ~ -180 to -220 ppm) and ¹H/¹³C NMR for cyclopropane ring protons (δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ for C₈H₁₄ClFN⁺ expected at m/z 188.6) .

- X-ray Crystallography : For definitive stereochemical confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry optimize fluorination efficiency in the synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for fluorination reactions, identifying optimal leaving groups (e.g., Cl vs. Br) and solvent effects. Exact exchange terms in hybrid functionals improve accuracy for halogen-bonding interactions . Experimental validation via kinetic studies (e.g., Arrhenius plots) is recommended to resolve computational vs. empirical discrepancies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Ensure consistent molar concentrations (e.g., µM vs. mg/mL errors).

- Metabolite Interference : Use LC-MS to rule out degradation products in bioassays .

- Receptor Binding Assays : Compare results across orthogonal methods (e.g., SPR vs. radioligand binding) to confirm target engagement .

Q. How does the cyclopropane ring influence stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Cyclopropane rings are generally stable but may undergo acid-catalyzed ring-opening at pH < 3 .

- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to assess metabolic stability .

Q. What methodologies assess environmental toxicity and biodegradation?

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Note: Existing data gaps require custom studies, as no standardized ecotoxicity data are available .

- Biodegradation : Employ OECD 301F manometric respirometry to measure CO₂ evolution under aerobic conditions .

Methodological Challenges and Solutions

Q. How to address low yields in cyclopropane-functionalized piperidine derivatives?

- Catalyst Screening : Test palladium or copper catalysts for stereoselective cyclopropanation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Q. What analytical techniques differentiate stereoisomers in fluorinated piperidines?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .

- VCD Spectroscopy : Vibrational circular dichroism can assign absolute configurations when crystals are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.